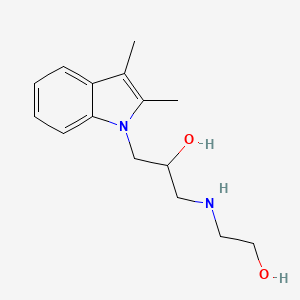

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

Description

Structural Classification and IUPAC Nomenclature

This compound is classified as an indole derivative, belonging to the broader category of heterocyclic aromatic compounds. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex molecular architecture, which integrates multiple functional groups within a single molecular framework. Indoles themselves are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring, creating a bicyclic structure that serves as the foundation for numerous biologically active molecules.

The molecular formula of this compound is documented as C₁₅H₂₂N₂O₂, with a molecular weight of approximately 262.35 grams per mole. The structural configuration encompasses several distinct functional groups that contribute to its chemical reactivity and potential biological interactions. The indole portion provides the aromatic heterocyclic foundation, while the dimethyl substitution at positions 2 and 3 of the indole ring system introduces specific steric and electronic effects that influence molecular behavior.

The structural complexity of this compound allows for diverse chemical transformations and interactions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution processes, with reaction outcomes dependent on specific reagents and conditions employed. The presence of both amino and hydroxyl functional groups creates opportunities for hydrogen bonding and electrostatic interactions, which are crucial for biological activity and molecular recognition processes.

The synthetic accessibility of this compound typically involves multi-step organic reactions, requiring careful optimization of reaction conditions including temperature control, solvent selection, and catalyst choice. Industrial production methods may incorporate continuous flow reactors and advanced purification techniques to enhance yield and purity standards. The molecular structure's versatility makes it an attractive target for medicinal chemistry applications, where structural modifications can be systematically explored to optimize biological activity profiles.

Historical Context of Indole-Based Amino Alcohol Derivatives

The historical development of indole-based amino alcohol derivatives traces its origins to the mid-nineteenth century discovery and characterization of the indole nucleus itself. The foundation for understanding these complex molecules was established in 1866 when German chemist Adolf von Baeyer successfully isolated indole through the reduction of oxindole using zinc dust. This groundbreaking work occurred during investigations of indigo dye chemistry, where the relationship between indole and indigo compounds first became apparent.

The nomenclature "indole" originates as a portmanteau combining "indigo" and "oleum," reflecting its initial isolation through treatment of indigo dye with oleum. This historical connection highlights the early industrial chemistry applications that drove initial research into indole-containing compounds. By 1869, Baeyer had proposed a structural formula for indole, establishing the theoretical framework that would guide subsequent investigations into indole derivatives.

The twentieth century marked a period of rapid expansion in indole chemistry research, particularly as scientists recognized the presence of indole substructures in numerous biologically active compounds. The development of indole alkaloids became a major research focus, ultimately leading to the identification of over 4,100 different compounds containing indole structural motifs. This extensive chemical diversity demonstrated the versatility of the indole scaffold in natural product biosynthesis and synthetic chemistry applications.

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1866 | Indole isolation and synthesis | Adolf von Baeyer | First successful isolation of indole from oxindole reduction |

| 1869 | Structural formula proposal | Adolf von Baeyer | Establishment of indole structural framework |

| 1883 | Fischer indole synthesis | Emil Fischer | Development of reliable indole synthesis methodology |

| 1930s | Recognition of indole alkaloids | Multiple researchers | Understanding of indole presence in biologically active compounds |

The development of synthetic methodologies for indole derivatives evolved throughout the late nineteenth and early twentieth centuries. Emil Fischer's introduction of the Fischer indole synthesis in 1883 provided a reliable and versatile method for generating substituted indoles, becoming one of the most widely utilized synthetic approaches in indole chemistry. This methodology involved acid-catalyzed rearrangement of arylhydrazones derived from ketones or aldehydes, offering access to diverse indole substitution patterns.

Subsequent synthetic developments included the Bischler-Mohlau synthesis (1892) and the Madelung indole synthesis (1912), each contributing unique approaches to indole construction under different reaction conditions. These classical methodologies laid the groundwork for modern synthetic strategies, which now incorporate palladium-catalyzed reactions, copper-mediated processes, photoredox catalysis, and electrochemical techniques.

The evolution toward amino alcohol derivatives of indole compounds represents a natural progression in the field's development, driven by recognition of the importance of these functional group combinations in biological systems. The integration of amino and hydroxyl functionalities with indole scaffolds creates molecules capable of diverse intermolecular interactions, making them valuable targets for pharmaceutical research and development initiatives.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual properties to encompass broader implications for molecular design and therapeutic development. Indole derivatives represent one of the most extensively studied classes of heterocyclic compounds, with research applications spanning medicinal chemistry, materials science, and biological systems investigation.

The compound's structural complexity provides multiple sites for chemical modification and optimization, making it a valuable scaffold for structure-activity relationship studies. The dimethyl substitution pattern on the indole ring creates specific steric and electronic environments that influence molecular recognition processes and binding interactions with biological targets. Research investigations have demonstrated that indole derivatives can modulate various biological pathways through receptor binding, enzyme inhibition, and cellular signaling mechanisms.

Contemporary research methodologies have revealed that compounds of this structural class may exhibit anti-inflammatory and anticancer properties through inhibition of specific molecular pathways. The mechanism of action likely involves interaction with receptors or enzymes, where the compound's structural features enable selective binding and biological activity modulation. These findings have positioned indole-based amino alcohols as important lead compounds for pharmaceutical development programs.

| Research Application | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Receptor modulation | G-protein coupled receptors | Neurological disorders | |

| Enzyme inhibition | Protein kinases | Cancer therapy | |

| Anti-inflammatory activity | Cyclooxygenase enzymes | Inflammatory diseases | |

| Chemical synthesis | Synthetic intermediates | Drug development |

The compound's utility in chemical synthesis applications extends its research significance beyond direct therapeutic applications. As a synthetic intermediate, this compound can serve as a building block for more complex molecular architectures, enabling access to structurally diverse compound libraries for biological screening programs. This synthetic versatility aligns with contemporary drug discovery strategies that emphasize chemical diversity and structural optimization.

Modern analytical and computational approaches have enhanced understanding of the compound's molecular properties and behavior. Spectroscopic characterization techniques provide detailed structural information, while computational modeling studies offer insights into conformational preferences, electronic properties, and potential binding interactions. These research tools have become essential for optimizing synthetic strategies and predicting biological activity profiles.

The integration of this compound into broader heterocyclic chemistry research programs reflects the field's evolution toward more sophisticated molecular designs that incorporate multiple pharmacophoric elements. The combination of indole heterocycles with amino alcohol functionalities represents a rational approach to drug design, where complementary structural features work synergistically to achieve desired biological outcomes. This design philosophy has become increasingly prevalent in contemporary medicinal chemistry research, where complex molecular architectures are systematically explored to identify novel therapeutic agents.

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXQLMTYVIIFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389748 | |

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-60-4 | |

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Ring Methylation

- Starting from indole or substituted indole, methylation at the 2 and 3 positions is achieved using selective electrophilic substitution reactions.

- Typical reagents include methyl iodide or methyl sulfate in the presence of a base.

- Reaction temperature is controlled to favor mono- or di-methylation without over-substitution.

N-1 Alkylation with Propan-2-ol Side Chain

- The N-1 position of the dimethylindole is alkylated with a suitable 3-chloropropan-2-ol or equivalent alkylating agent.

- This step is performed in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- An inorganic base (e.g., potassium carbonate) is used to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

- Reaction temperature ranges from 80 to 120 °C, with stirring for several hours to ensure completion.

Introduction of 2-Hydroxy-ethylamino Group

- The hydroxyethylamino group is introduced via reductive amination or nucleophilic substitution.

- One method involves reacting the N-alkylated intermediate with 2-aminoethanol under reductive amination conditions using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Alternatively, the intermediate bearing a leaving group (e.g., halide) on the propan-2-ol side chain is reacted with 2-aminoethanol in the presence of a base.

- Reaction conditions are mild, typically at room temperature to 50 °C, to preserve the integrity of the indole ring.

Purification

- The crude product is purified by extraction with organic solvents such as ethyl acetate.

- Further purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Final product characterization includes melting point determination, NMR, and mass spectrometry to confirm structure and purity.

Detailed Reaction Scheme and Conditions Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Methylation of indole ring | Methyl iodide, base (K2CO3), aprotic solvent (DMF) | 50-80 | 4-6 | Selective 2,3-dimethylation |

| 2 | N-1 Alkylation | 3-chloropropan-2-ol, base (K2CO3), DMF | 80-120 | 6-10 | Formation of N-(3-hydroxypropan-2-yl) indole |

| 3 | Reductive amination | 2-aminoethanol, NaBH3CN or NaBH(OAc)3, solvent (MeOH) | 25-50 | 2-4 | Introduction of 2-hydroxy-ethylamino group |

| 4 | Purification | Extraction, recrystallization | Ambient | Variable | Ensures high purity and yield |

Research Findings and Optimization Notes

- The use of aprotic polar solvents such as DMF or DMSO is critical for efficient alkylation and reductive amination steps, as they stabilize intermediates and enhance nucleophilicity.

- Controlling the stoichiometry of methylating agents prevents over-methylation, which can lead to undesired side products.

- Reductive amination conditions must be optimized to avoid reduction of the indole ring or other sensitive groups.

- Purification steps significantly impact the final yield and purity; multiple extraction and recrystallization cycles may be necessary.

- According to patent US8471039B2, similar indoline derivatives are prepared via reductive amination and careful control of reaction pH and temperature to maximize yield and purity.

The preparation of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol involves a multi-step synthetic route focusing on selective methylation of the indole ring, N-1 alkylation with a propan-2-ol side chain, and subsequent introduction of the hydroxyethylamino group via reductive amination. Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are critical for optimizing yield and purity. Purification by extraction and recrystallization ensures the isolation of the target compound in high quality.

This synthesis strategy is supported by detailed processes described in patent literature and chemical synthesis research, providing a robust framework for laboratory or industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The indole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of indole derivatives with different functional groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including this one, show significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Screening

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : MCF-7 cells were treated with varying concentrations.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating substantial potency against cancer cells.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions.

Case Study: Neuroprotection in Animal Models

- Objective : Assess neuroprotective effects in a zebrafish model.

- Methodology : Zebrafish were exposed to oxidative stress and treated with the compound.

- Results : Treated zebrafish exhibited improved survival rates and reduced behavioral abnormalities compared to controls.

Toxicological Profile

Preliminary assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a complete safety profile.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-amino-ethylamino)-propan-2-ol

- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-methoxy-ethylamino)-propan-2-ol

- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-chloro-ethylamino)-propan-2-ol

Comparison: Compared to similar compounds, 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the presence of the hydroxy-ethylamino group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol, also known by its CAS number 436099-60-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.35 g/mol. The compound features an indole ring structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 436099-60-4 |

| Chemical Structure | Structure |

Research indicates that compounds with indole structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The specific mechanisms for this compound include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymatic activities, potentially affecting pathways related to histone acetylation and neurotransmitter regulation.

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

-

Histone Acetylation Studies : In a study analyzing compounds for their ability to inhibit Rtt109-catalyzed histone acetylation, it was found that several indole derivatives exhibited varying degrees of inhibition at high concentrations. Notably, the compound showed a partial decrease in acetylation levels at concentrations around 125 μM .

Compound IC50 (μM) Histone Acetylation Effect 1-(2,3-Dimethyl-indol...) 125 Partial Inhibition - Toxicity Profiling : A comprehensive analysis involving ToxCast chemicals revealed that compounds similar to this compound exhibited varied toxicity profiles across different assays. The compound was included in a broader analysis of enzymatic interactions and showed potential as a multitarget inhibitor .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of indole protons (aromatic region), hydroxyl groups, and ethylamino substituents. Assign peaks using coupling constants and DEPT experiments for carbon hybridization.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., O-H stretch at ~3200–3600 cm, N-H stretches in indole/amine groups).

- Mass Spectrometry (MS): Confirm molecular weight (CHNO, MW 262.35 g/mol) via ESI or HRMS.

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal analysis using programs like SHELXL (for refinement) can resolve stereochemistry .

Q. What synthetic routes are feasible for preparing this compound?

Answer:

- Step 1: Synthesize the indole core via Fischer indole synthesis using 2,3-dimethylphenylhydrazine and a ketone.

- Step 2: Introduce the propan-2-ol backbone via nucleophilic substitution (e.g., reacting 2,3-dimethylindole with epichlorohydrin).

- Step 3: Functionalize with 2-hydroxyethylamine via reductive amination or alkylation. Optimize reaction conditions (e.g., solvent polarity, temperature) using TLC/HPLC to monitor progress.

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization.

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Keep in a cool, dry environment (≤4°C) under inert gas (N/Ar) to prevent oxidation.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid dust generation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

Answer:

- Assay Replication: Repeat experiments under standardized conditions (cell lines, pH, temperature).

- Purity Analysis: Use HPLC (>98% purity) to rule out impurities affecting activity.

- Structural Confirmation: Verify enantiopurity (if chiral centers exist) via chiral HPLC or X-ray crystallography .

- Mechanistic Studies: Perform receptor-binding assays (e.g., radioligand displacement) to confirm target specificity.

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors, common for indole derivatives).

- ADMET Prediction: Tools like SwissADME or pkCSM can estimate solubility, bioavailability, and cytochrome P450 interactions.

- Molecular Dynamics (MD): Simulate ligand-receptor stability in physiological conditions (e.g., GROMACS with CHARMM force fields).

Q. How can the compound’s stability under varying pH conditions be optimized for in vivo studies?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers. Monitor degradation via HPLC-MS.

- Formulation Strategies: Use lyophilization or encapsulation (liposomes) to enhance shelf life.

- Temperature Stability: Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines .

Q. What strategies can elucidate the role of the 2-hydroxyethylamino group in bioactivity?

Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing hydroxyethyl with methyl or benzyl groups).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes upon substituent modification.

- Metabolite Profiling: Use LC-MS to identify hydroxylation or glucuronidation patterns in hepatic microsomes.

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if results are compound-specific or assay-dependent?

Answer:

- Dose-Response Curves: Compare IC values across multiple assays (e.g., MTT vs. ATP-based luminescence).

- Cell Line Validation: Test in primary vs. immortalized cells (e.g., HEK293 vs. patient-derived lines).

- Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to distinguish necrosis from apoptosis.

Q. Discrepancies in receptor binding affinity: What factors should be considered?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.